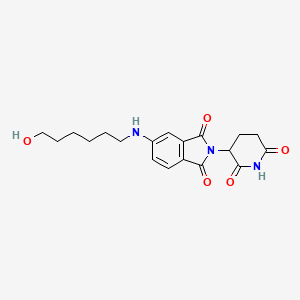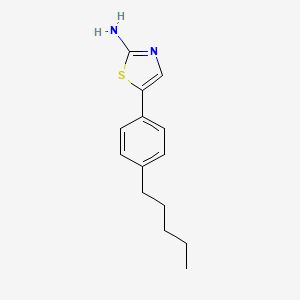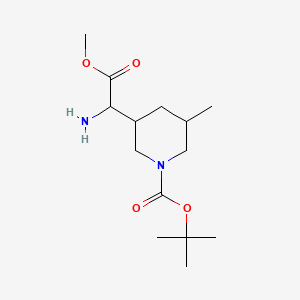
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy-oxo-ethyl group attached to a piperidine ring. It is often used in various chemical and pharmaceutical research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Attachment of the Amino Group: The amino group is added through amination reactions.
Addition of the Methoxy-Oxo-Ethyl Group: This group is introduced through esterification or acylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 3-(1-amino-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the methoxy group.
tert-Butyl 3-(1-amino-2-methoxy-ethyl)-5-methyl-piperidine-1-carboxylate: Lacks the oxo group.
The uniqueness of tert-butyl 3-(1-amino-2-methoxy-2-oxo-ethyl)-5-methyl-piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H26N2O4 |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)-5-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-9-6-10(11(15)12(17)19-5)8-16(7-9)13(18)20-14(2,3)4/h9-11H,6-8,15H2,1-5H3 |
Clave InChI |
SRIGYABZRVOVDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)
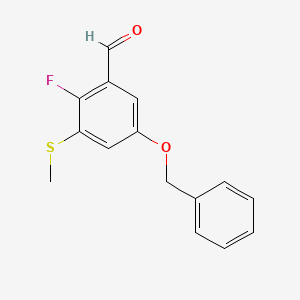



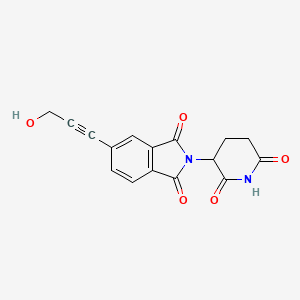
![5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine-2,4-diamine Hydrochloride](/img/structure/B14774704.png)
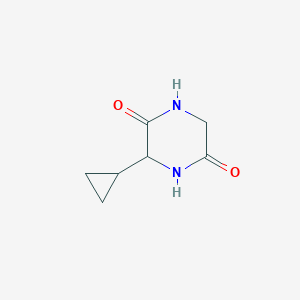

![Tert-butyl 4-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14774726.png)
